methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride
Description
Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chiral fluorinated pyrrolidine derivative with the molecular formula C₆H₁₀FNO₂·HCl and a molecular weight of 183.61 g/mol (hydrochloride form) . Its CAS number is 126111-11-3, and it is commercially available as a high-purity compound (>98%) for research and pharmaceutical applications . The stereochemistry at positions 2 and 4 (both R-configurations) is critical for its interactions in biological systems, such as receptor binding or enzyme inhibition. The compound’s hydrochloride salt enhances stability and solubility, making it suitable for synthetic and medicinal chemistry workflows .
Properties
IUPAC Name |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXDUCYXKAYFC-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445948-46-8 | |
| Record name | D-Proline, 4-fluoro-, methyl ester, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445948-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Fluorination via Deoxyfluorination of Hydroxy Precursors
A widely adopted approach involves starting from (2R,4R)-4-hydroxypyrrolidine-2-carboxylate derivatives. The hydroxyl group at the 4-position is replaced by fluorine using deoxyfluorination reagents such as morpholinosulfur trifluoride (Morph-DAST). This reagent enables selective fluorination with retention of stereochemistry and minimal side reactions.
-
- Use of sterically hindered protecting groups (e.g., tert-butyl esters) to prevent intramolecular side reactions.
- Mild reaction temperatures to preserve stereochemical integrity.
- Single-step fluorination followed by deprotection.
Esterification
If the starting material or intermediate is a free acid, esterification to the methyl ester is performed, typically by:
- Treatment with methanol under acidic conditions (e.g., HCl or sulfuric acid catalyst).
- Alternatively, methyl esters can be synthesized earlier in the synthetic route to facilitate purification and handling.
Hydrochloride Salt Formation
The final step involves converting the free base methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate into its hydrochloride salt by:
- Reaction with anhydrous or aqueous hydrochloric acid.
- Isolation of the hydrochloride salt by crystallization or precipitation.
- This salt form improves the compound’s stability and solubility for research applications.
Representative Synthetic Route Summary
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting from (2R,4R)-4-hydroxypyrrolidine ester | Commercially available or synthesized precursor | - | Stereochemically pure starting material |
| 2 | Deoxyfluorination of 4-hydroxy group | Morpholinosulfur trifluoride, mild temp | 60-70 | High stereoselectivity, single diastereomer |
| 3 | Esterification (if required) | Methanol, acid catalyst | 80-90 | Methyl ester formation |
| 4 | Hydrochloride salt formation | HCl in suitable solvent | Quantitative | Salt crystallization |
Research Findings and Optimization Notes
- The use of morpholinosulfur trifluoride is critical for achieving stereoselective fluorination without epimerization or side product formation.
- Protecting groups such as tert-butyl esters are employed to avoid intramolecular participation that can lead to undesired diastereomers.
- Automated synthesis protocols have been developed for radiofluorinated analogues, demonstrating the scalability and reproducibility of the fluorination step.
- The hydrochloride salt is stable and well-characterized, with melting points around 148–152 °C and defined IR spectra confirming purity.
- Purification typically involves recrystallization from appropriate solvents to yield analytically pure material.
Data Tables for Preparation Parameters
Stock Solution Preparation (Example for Research Use)
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 5.4463 | 1.0893 | 0.5446 |
| 5 | 27.2316 | 5.4463 | 2.7232 |
| 10 | 54.4633 | 10.8927 | 5.4463 |
Note: These volumes are calculated based on molecular weight 183.61 g/mol for preparing solutions at desired molarity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Various substituted pyrrolidines.
Reduction: 4-fluoropyrrolidine-2-methanol.
Oxidation: 4-fluoropyrrolidine-2-carboxylic acid.
Scientific Research Applications
Methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated pyrrolidine derivative with applications in synthesizing pharmaceuticals, particularly as an intermediate for creating Dipeptidyl Peptidase IV (DPP-IV) inhibitors .
Pharmaceutical Applications
- DPP-IV Inhibitors: this compound is a useful intermediate in synthesizing DPP-IV inhibitors, which are used to treat type 2 diabetes . DPP-IV inhibitors have attracted attention as potential drugs because they prevent the degradation of incretin hormones, which help regulate blood sugar levels .
- (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Derivatives: This compound is also a useful intermediate for preparing (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile, its salts, and N-protected derivatives, which are also DDP IV inhibitors .
- 4-Fluoropyrrolidine-2-carbonyl Fluoride Compounds: this compound can be used to create 4-fluoropyrrolidine-2-carbonyl fluoride compounds, which are useful intermediates for producing various therapeutics, including inhibitors and other bioactive compounds .
Synthesis Methods
- Fluorination: Fluorinating agents can be used in combination to produce fluorinated intermediates . The fluorinating agent is selected from reagents that can undertake a deoxo-fluorination reaction .
- Dehydration and Deprotection: Synthesis may involve dehydration of a precursor compound followed by deprotection to obtain the desired fluorinated compound .
- Stereospecific Reactions: Embodiments of the invention significantly decrease the necessary reaction steps and attain highly pure products through highly stereospecific reactions .
Development of Cosmetic Products
*Experimental design techniques, such as the Box-Behnken design with response surface methodology, can optimize the formulation development process, ensuring stable, safe, and effective products . Polymers, including cosmetic polymers, play a crucial role in cosmetics, providing properties such as film formation, rheology modification, and delivery of active ingredients . Natural polymers are particularly relevant due to their biocompatibility and safety, making them attractive for various applications in make-up, skin, and hair care .
Mechanism of Action
The mechanism of action of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. The ester group may undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Stereochemical Variations: The 2R,4R configuration of the target compound distinguishes it from analogs like the 2S,4R isomer (CAS 58281-80-4), which may exhibit different receptor binding affinities due to altered spatial arrangement .
Functional Group Differences :
- Replacing fluorine with a hydroxyl group (CAS 114676-59-4) alters hydrogen-bonding capacity, making the hydroxyl analog more suitable for antibody-drug conjugates (ADCs) . Fluorine’s electronegativity enhances metabolic stability and bioavailability in receptor-targeting applications .
Synthetic Complexity :
- The hydrochloride salt form of the target compound is synthesized via HCl treatment in dioxane, a common step shared with analogs like (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride . However, stereoselective synthesis of the 2R,4R configuration requires chiral catalysts or resolution techniques, increasing production costs .
For example, the 2R,4R configuration may optimize interactions with hydrophobic binding pockets in target proteins .
Safety and Handling :
- All fluorinated analogs share similar hazards (e.g., H302: harmful if swallowed), but hydroxyl-containing variants (CAS 114676-59-4) may pose additional risks due to reactive hydroxyl groups .
Research and Industrial Relevance
The target compound’s 2R,4R stereochemistry and fluorine substitution make it valuable for:
- Drug Discovery: As a bioisostere for natural amino acids in protease inhibitors or GPCR-targeted therapies.
- Agrochemicals : Fluorinated pyrrolidines are explored for herbicidal activity due to fluorine’s resistance to metabolic degradation .
- Catalysis : Chiral pyrrolidine derivatives serve as ligands in asymmetric synthesis .
In contrast, ethyl ester analogs (e.g., CAS 2901043-18-1) are prioritized for preclinical studies requiring enhanced solubility in lipid-rich environments .
Biological Activity
Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated derivative of pyrrolidine, notable for its unique stereochemistry and potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its interactions with various biological targets, which may lead to therapeutic applications in areas such as cancer treatment and neuroprotection.
- Molecular Formula : C6H10ClFNO2
- Molecular Weight : 147.149 g/mol
- CAS Number : 1445948-46-8
- Purity : ≥97% .
Antiviral Properties
Preliminary studies indicate that this compound exhibits antiviral activity , potentially inhibiting viral replication processes. This suggests a mechanism that may involve interference with viral entry or replication within host cells, although specific pathways remain to be elucidated .
Neuroprotective Effects
The compound's structural similarity to neurotransmitters allows it to interact with neural receptors, which may confer neuroprotective benefits . Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .
Anticancer Activity
Research has demonstrated that this compound can inhibit cancer cell proliferation in vitro. This anticancer activity appears to be linked to its interaction with molecular chaperones like heat shock protein 90 (HSP90), which are crucial for maintaining the stability of oncogenic proteins .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication processes |
| Neuroprotective | Interacts with neural receptors, potentially protecting against neurodegeneration |
| Anticancer | Inhibits cancer cell proliferation; interacts with HSP90 |
The biological activity of this compound is influenced by several factors:
- Fluorine Atom : The presence of a fluorine atom enhances binding affinity to specific enzymes or receptors, thereby influencing the compound's biological effects .
- Stereochemistry : The (2R,4R) configuration plays a critical role in its interactions within chiral environments found in biological systems, affecting its efficacy and selectivity .
Study on PD-1/PD-L1 Inhibition
Recent research evaluated the compound's ability to disrupt the PD-1/PD-L1 complex, a critical pathway in immune evasion by tumors. The study found that derivatives of this compound demonstrated low nanomolar inhibitory activities against this complex, enhancing T-cell activation in vitro .
In Vivo Studies
Further investigations are required to assess the pharmacokinetics and biodistribution of this compound in vivo. Initial studies indicate favorable liver metabolism and biliary excretion pathways, suggesting potential for therapeutic use while monitoring hepatotoxicity risks .
Q & A
Basic Questions
What are the key steps for synthesizing methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride, and how does stereochemical control influence the process?
Methodological Answer:
The synthesis typically involves stereoselective fluorination of a pyrrolidine precursor. For example, this compound can be synthesized via nucleophilic fluorination of a protected pyrrolidine derivative using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Stereochemical control is critical: reaction temperature, solvent polarity, and protecting groups (e.g., Boc or benzyl) influence the retention of the (2R,4R) configuration. Post-fluorination, acid hydrolysis (e.g., HCl in water at 93–96°C) yields the hydrochloride salt .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
